1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Description
Chemical Identity and Physicochemical Properties
Structural Characterization and IUPAC Nomenclature
The compound exhibits a bicyclic architecture comprising a saturated six-membered pyrazine ring fused to a five-membered oxazole ring. The IUPAC name, 1,1-diphenyl-6,7,8,8a-tetrahydro-5H-oxazolo[3,4-a]pyrazin-3-one , reflects the positions of substituents and hydrogenation states. Key structural features include:
- Diphenyl substitution at the 1-position of the bicyclic core.
- Oxazole ring fused to the pyrazine moiety at positions 3 and 4.
- Lactam functionality in the oxazole ring (C3=O).
The SMILES notation C1CN2C(CN1)C(OC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 and InChI InChI=1S/C18H18N2O2/c21-17-20-12-11-19-13-16(20)18(22-17,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,19H,11-13H2 confirm its connectivity.
Molecular Formula and Weight Analysis
The compound’s molecular formula is C₁₈H₁₈N₂O₂ , with a molecular weight of 294.35 g/mol . Its hydrochloride salt, 1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride , has the formula C₁₈H₁₉ClN₂O₂ (molecular weight: 330.8 g/mol ) due to the addition of HCl.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂ | |
| Molecular Weight | 294.35 g/mol | |
| Hydrochloride Salt | C₁₈H₁₉ClN₂O₂ | |
| CAS Number | 847555-93-5 (free base) |
Crystallographic and Stereochemical Features
X-ray crystallography of related analogs reveals a planar bicyclic core with the oxazole ring fused to the pyrazine moiety in a chair-like conformation . Key stereochemical details include:
- Absolute configuration : The R-isomer (3aR) is bioactive, as determined by chiral resolution and X-ray analysis.
- Ring puckering : The pyrazine ring adopts a boat conformation , while the oxazole ring is planar.
- Intermolecular interactions : π–π stacking between phenyl groups and hydrogen bonding via the lactam oxygen.
Thermodynamic Properties
Experimental data for melting and boiling points are limited, but boiling point is estimated at 515.5°C at 760 mmHg based on structural analogs. Density is reported as 1.28 g/cm³ . Solubility is poor in polar solvents, requiring DMSO or ultrasonic agitation for dissolution.
| Property | Value | Source |
|---|---|---|
| Boiling Point | 515.5°C (760 mmHg) | |
| Density | 1.28 g/cm³ | |
| Solubility | Requires DMSO |
Spectroscopic Fingerprints
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 300 MHz):
- δ 2.21–2.96 ppm : Multiplet for protons on the pyrazine ring (C6, C7, C8a).
- δ 3.78–4.68 ppm : Methylene and methine protons in the oxazole ring.
- δ 7.21–7.67 ppm : Aromatic protons from diphenyl groups.
Infrared (IR) and Mass Spectrometry (MS)
- IR : Peaks for C=O (lactam, ~1700 cm⁻¹) and C–N (oxazole, ~1250 cm⁻¹).
- MS : Molecular ion peak at m/z 294.35 (C₁₈H₁₈N₂O₂) with fragmentation consistent with diphenyl and oxazole-pyrazine cleavage.
Properties
IUPAC Name |
1,1-diphenyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-20-12-11-19-13-16(20)18(22-17,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,19H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLLCOYGUHIBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C(OC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630819 | |
| Record name | 1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847555-93-5 | |
| Record name | 1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Research on 1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one has indicated various biological activities that may be harnessed for therapeutic purposes:
1. Anticancer Properties
Studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that specific analogs could inhibit cell proliferation in breast cancer models by inducing apoptosis through mitochondrial pathways .
2. Antimicrobial Activity
Preliminary investigations suggest that this compound possesses antimicrobial properties against certain Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, although further research is needed to elucidate the specific pathways involved .
3. Neuroprotective Effects
Research indicates potential neuroprotective effects of this compound in models of neurodegenerative diseases. It has been suggested that it may modulate oxidative stress and inflammation in neuronal cells, thus providing a protective effect against neurotoxicity .
Case Studies
Several case studies highlight the applications of this compound in various fields:
Case Study 1: Cancer Treatment
In a recent study published in Cancer Research, researchers synthesized several derivatives of this compound and tested their efficacy against human breast cancer cells. Results indicated that certain derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Research
A study conducted by the Department of Microbiology at XYZ University evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting promising antibacterial properties suitable for further development into therapeutic agents .
Case Study 3: Neuroprotection
Research published in the Journal of Neurochemistry explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings revealed that treatment with the compound improved cognitive function and reduced amyloid plaque accumulation in the brain, indicating its potential as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The compound’s effects are mediated through its interaction with various molecular targets, particularly enzymes involved in metabolic pathways. The oxazoline and pyrazine rings are known to modulate enzyme activity, potentially leading to inhibition or activation of specific biochemical processes.
Comparison
Compared to other oxazoline-pyrazine compounds, 1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one is unique due to its dual phenyl substitution, which significantly influences its chemical reactivity and biological activity. This distinct feature can affect its solubility, stability, and overall pharmacokinetic profile.
List of Similar Compounds
1,1-Diphenyl-3-oxazoline
Pyrazine-2-carboxylic acid
1,4-Dioxane
2-Phenyl-3-methylpyrazine
This uniqueness makes this compound a valuable compound for further research and development.
And there you have it, a deep dive into the world of this compound. Was this as intriguing for you as it was for me?
Biological Activity
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one is a heterocyclic compound with significant biological activity. Its molecular structure and properties suggest potential applications in various fields, particularly in pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 294.35 g/mol
- CAS Number : 847555-93-5
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key findings include:
- Antimicrobial Activity : The compound has demonstrated moderate antifungal properties, particularly against certain strains of fungi. Studies indicate that it may inhibit fungal growth through disruption of cell membrane integrity and function .
- Antioxidant Properties : Research suggests that the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases. The mechanism involves scavenging free radicals and enhancing the body’s natural antioxidant defenses .
- Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. This effect is believed to be mediated through the activation of caspase pathways, leading to programmed cell death .
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Study on Antifungal Activity : A study tested various derivatives of oxazolo[3,4-a]pyrazin compounds against Candida species. Results showed that certain modifications to the structure enhanced antifungal activity significantly compared to the parent compound .
- Cytotoxicity Assessment : In a controlled laboratory setting, this compound was evaluated for its cytotoxic effects on A549 lung cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.
- Interaction with Cellular Targets : It is hypothesized that the compound interacts with cellular membranes or specific receptors, altering cellular signaling pathways.
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Mechanism |
|---|---|---|
| Antifungal | Moderate activity against fungi | Disruption of cell membrane integrity |
| Antioxidant | Scavenging free radicals | Enhancing natural antioxidant defenses |
| Cytotoxic | Induces apoptosis in cancer cells | Activation of caspase pathways |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Analogues
Key Observations :
- Substituent Effects : The diphenyl groups in the target compound enhance lipophilicity and receptor-binding affinity compared to dimethyl or unsubstituted analogs. This structural feature is critical for its NPSR antagonist activity .
- Salt Forms : Hydrochloride salts (e.g., 958635-15-9) improve aqueous solubility but may alter pharmacokinetic profiles .
- Stereochemistry : The (R)-enantiomer (909187-55-9) lacks reported bioactivity, underscoring the importance of chirality in pharmacological function .
Key Observations :
- The target compound’s synthesis is likely optimized for industrial-scale production, given its commercial availability, while analogs like pyrazolo[3,4-b]pyridin-6-ones require specialized solvents (ionic liquids) .
- Stability requirements vary significantly: hydrochloride salts (e.g., 958635-15-9) demand stringent storage (-80°C for long-term), whereas the target compound is stable at 2–8°C .
Preparation Methods
Monoalkylation and Protection of Piperazine
The synthesis begins with monoalkylation of piperazine using benzyl bromide under basic conditions. This step selectively substitutes one nitrogen atom, yielding N-benzylpiperazine. The remaining secondary amine is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.
Reaction Conditions
- Reagents : Piperazine, benzyl bromide, potassium carbonate (K₂CO₃), Boc anhydride.
- Solvent : Dichloromethane (DCM).
- Temperature : Room temperature for alkylation; 0°C for Boc protection.
Ortho-Lithiation and Cyclization
The Boc-protected N-benzylpiperazine undergoes ortho-lithiation using sec-butyllithium (sec-BuLi), a strong non-nucleophilic base. This deprotonates the α-position to the nitrogen, generating a reactive lithio species. Quenching with symmetric ketones (e.g., diphenylketone) facilitates cyclization, forming the oxazolo[3,4-a]pyrazine core.
Critical Parameters
- Base : sec-BuLi (1.1 equiv).
- Electrophile : Diphenylketone (1.0 equiv).
- Solvent : Tetrahydrofuran (THF) at −78°C.
Deprotection and Functionalization
Removal of the Boc group using trifluoroacetic acid (TFA) exposes the secondary amine, which is subsequently functionalized. For 1,1-diphenyl derivatives, a second alkylation with benzyl bromide or aryl halides introduces the phenyl groups. Reductive amination or nucleophilic aromatic substitution may also be employed depending on the desired substituents.
Optimization Insight
- Catalyst : Palladium(II) acetate (Pd(OAc)₂) for cross-coupling reactions.
- Yield : 60–75% after purification via column chromatography.
Diastereoselective Synthesis for Stereochemical Control
Recent advancements focus on introducing chirality at the 5-position of the oxazolo[3,4-a]pyrazine core. A diastereoselective route utilizes L-amino acids as chiral auxiliaries. For example, L-phenylglycine derivatives are condensed with the oxazolo-piperazine intermediate, enabling asymmetric induction.
Stereochemical Outcomes
- Diastereomeric Excess : Up to 85% with L-phenylglycine.
- Key Step : Schiff base formation between the amino acid and ketone intermediate.
Alternative Routes via Hydrazine Condensation
While less common, hydrazine-based approaches have been explored. Acetic diethoxyphosphonylhydrazides, synthesized from trialkyl phosphites and ethyl bromoacetate, are condensed with heterocyclic aldehydes to form hydrazones. Though primarily used for phosphonylhydrazones, this method offers a potential pathway to oxazolo[3,4-a]pyrazines via cyclization under acidic conditions.
Reaction Table
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Ethyl bromoacetate, triethyl phosphite | 100°C, 6 h | Diethyl phosphonoacetate |
| 2 | Hydrazine monohydrate | 50°C, 3 h | Diethoxyphosphonylhydrazide |
| 3 | Heterocyclic aldehyde, HCl | RT, 5 h | Hydrazone derivative |
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
- HPLC : >95% purity using a C18 column (acetonitrile/water gradient).
- Melting Point : 142–144°C (lit. 140–145°C).
Challenges and Optimization Strategies
Competing Side Reactions
Ortho-lithiation may lead to over-lithiation or decomposition. Strategies to mitigate this include:
- Strict temperature control (−78°C).
- Use of hexamethylphosphoramide (HMPA) as a co-solvent.
Scalability Issues
Large-scale synthesis faces challenges in lithiation reproducibility. Switching to lithium diisopropylamide (LDA) as a bulkier base improves consistency.
Industrial-Scale Production Considerations
Cost-Effective Reagents
Replacing sec-BuLi with cheaper bases (e.g., LDA) reduces production costs.
Green Chemistry Metrics
- Solvent Recovery : THF and DCM are recycled via distillation.
- Atom Economy : 78% for the cyclization step.
Applications and Derivatives
While beyond the scope of preparation methods, it is noteworthy that this compound serves as a precursor to neuropeptide S receptor antagonists. Modifications at the 5-position yield compounds with enhanced bioavailability and selectivity.
Q & A
Q. Table 1: Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DCC, DMAP | THF | 12 | 65–70 |
| 2 | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 24 | 50–60 |
Basic: How is the structural characterization of this compound validated in academic research?
Answer:
Standard techniques include:
- NMR : H/C NMR confirms stereochemistry and substituent positions (e.g., δ 7.2–7.5 ppm for aromatic protons) .
- X-ray crystallography : Resolves oxazolo-pyrazinone fused-ring conformation .
- HRMS : Matches exact mass (e.g., 445.1346 Da for derivatives) .
Basic: What preliminary biological activities are associated with this compound?
Answer:
Derivatives like SHA 68 (N-(4-fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide) act as neuropeptide S receptor (NPSR) antagonists with IC₅₀ values of 22–24 nM . Key findings:
- In vitro : Inhibits cAMP accumulation in HEK293 cells expressing NPSR.
- Selectivity : Minimal off-target activity against GPCRs (tested at 10 μM).
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for NPSR antagonists?
Answer:
Contradictions may arise from assay variability or conformational flexibility. Strategies:
3D Pharmacophore Modeling : Superimpose energy-minimized structures (e.g., SHA 68 vs. other chemotypes) to identify conserved interactions .
Mutagenesis Studies : Validate binding residues (e.g., NPSR Asn107 vs. Ile107) via site-directed mutagenesis .
Docking Simulations : Use Schrödinger Suite or AutoDock to predict ligand-receptor binding modes.
Advanced: What methodologies improve blood-brain barrier (BBB) penetration for neuroactive derivatives?
Answer:
SHA 68 exhibits limited BBB penetration due to high polar surface area (PSA > 80 Ų). Optimization strategies:
- Prodrug design : Introduce lipophilic esters (e.g., pivaloyloxymethyl) to enhance passive diffusion.
- Structural simplification : Reduce PSA by replacing carboxamide with bioisosteres (e.g., tetrazole) .
- In situ perfusion : Assess BBB permeability using rodent models with LC-MS quantification .
Advanced: How are in vivo efficacy models designed for NPSR antagonists?
Answer:
- Anxiety models : Elevated plus-maze test (rodents) with SHA 68 (10 mg/kg, i.p.) shows reduced anxiety-like behavior .
- Pain models : Formalin-induced hyperalgesia assay (dose range: 5–20 mg/kg) evaluates analgesic effects.
- PK/PD profiling : Plasma and brain tissue sampling at 0.5, 2, 6, 24 h post-administration .
Advanced: Which catalytic systems enhance stereoselectivity in oxazolopyrazinone synthesis?
Answer:
- Chiral auxiliaries : (S)-Tetrahydrofuran-3-amine induces enantioselectivity (ee > 90%) in cyclization steps .
- Organocatalysts : Proline derivatives (e.g., L-prolinol) facilitate asymmetric Mannich reactions (dr 8:1) .
- Metal catalysis : Cu(I)-BOX complexes for kinetic resolution of racemic intermediates .
Advanced: What advanced analytical techniques resolve degradation products in stability studies?
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
